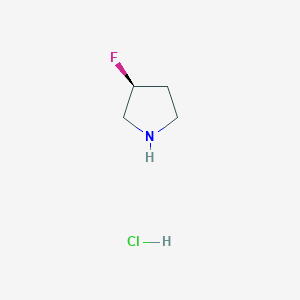

(s)-3-Fluoropyrrolidine hydrochloride

描述

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3S)-3-fluoropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYOXXELREKGZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584527 | |

| Record name | (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136725-53-6 | |

| Record name | (3S)-3-Fluoropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-(+)-3-Fluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

** S 3 Fluoropyrrolidine Hydrochloride As a Chiral Building Block in Complex Molecular Synthesis**

Stereoselective Incorporation into Diverse Chemical Scaffolds

The defined stereochemistry of (S)-3-fluoropyrrolidine hydrochloride makes it an ideal starting material for syntheses where control of chirality is crucial. The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The secondary amine of the pyrrolidine allows for straightforward attachment to various molecular scaffolds through nucleophilic substitution reactions. ossila.com

This compound has been successfully employed in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its incorporation into larger frameworks has led to the development of potent and selective enzyme inhibitors and antiparasitic agents.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : Amides derived from (S)-3-fluoropyrrolidine and 4-substituted cyclohexylglycine analogues have been prepared and evaluated as inhibitors of dipeptidyl dipeptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Research has shown that analogues incorporating the (S)-3-fluoropyrrolidine moiety exhibit good selectivity for DPP-IV over other related enzymes like quiescent cell proline dipeptidase (QPP).

Tyrosine Regulated Kinase Inhibitors : The compound has been used to modify pyrazolopyridazine scaffolds, leading to inhibitors of tyrosine regulated kinase. One such modified inhibitor demonstrated a pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) of 6.73. ossila.com

Antitrypanosomal Agents : The building block is used to prepare fluoropyrrolidine-containing N-ethylurea pyrazole (B372694) derivatives, which have been identified as potential and selective inhibitors for the parasitic agents Trypanosoma brucei and Trypanosoma cruzi. sigmaaldrich.com Additionally, urea (B33335) derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole have been synthesized and shown to be potent antitrypanosomal agents.

| Heterocyclic Scaffold Class | Target/Application | Reference Compound/Derivative |

| Cyclohexylglycine Amides | Dipeptidyl Peptidase IV (DPP-IV) Inhibition | Fluoropyrrolidine amides |

| Pyrazolopyridazines | Tyrosine Regulated Kinase Inhibition | (S)-3-fluoropyrrolidine modified pyrazolopyridazine |

| N-ethylurea Pyrazoles | Inhibition of Trypanosoma brucei and Trypanosoma cruzi | Fluoropyrrolidine-containing N-ethylurea pyrazoles |

| Benzothiazole Ureas | Antitrypanosomal Agents | (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole derivatives |

The synthesis of analogues of natural products is a key strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. nih.govrsc.org While direct total synthesis of a natural product can be complex, using chiral building blocks like this compound allows for the creation of structurally related compounds with potentially enhanced characteristics. nih.govbuchler-gmbh.com The fluorinated pyrrolidine motif can be introduced as a bioisosteric replacement for other cyclic amines found in natural alkaloids and other bioactive molecules. This substitution can lead to improved metabolic stability and altered receptor binding interactions. For instance, its use in preparing analogues of active pharmaceutical ingredients (APIs) allows for the exploration of structure-activity relationships, where the fluorine atom serves to modulate the electronic environment of the molecule. ossila.com

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is fundamental to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. nih.gov Most asymmetric catalysts consist of a metal complex coordinated to a chiral organic ligand. The ligand's structure dictates the stereochemical outcome of the reaction. This compound serves as a precursor for such ligands, leveraging its inherent chirality to induce enantioselectivity in metal-catalyzed transformations.

The secondary amine functionality within the (S)-3-fluoropyrrolidine structure provides a coordination site for metal ions. ossila.com This allows it to function as a ligand in coordination chemistry, forming stable complexes with various metals. nih.govnih.gov A notable application is in the field of materials science, specifically in the development of ferroelectric materials.

Research has demonstrated that (S)-3-fluoropyrrolidine can be incorporated into perovskite structures. A cadmium-(S)-3-fluoropyrrolidine perovskite ferroelectric was synthesized and studied. ossila.com This material exhibited a Curie temperature (Tc) of 303 K. This is a significant enhancement of 63 K compared to non-fluorinated cadmium-pyrrolidine complexes, effectively extending the operational temperature range of the ferroelectric material to room temperature. ossila.com

| Metal Complex | Application | Key Finding |

| Cadmium-(S)-3-fluoropyrrolidine Perovskite | Ferroelectrics | Curie temperature (Tc) of 303 K, which is 63 K higher than non-substituted complexes. ossila.com |

Ligands derived from (S)-3-fluoropyrrolidine are designed to create a specific chiral environment around a metal center. This chiral pocket influences the approach of substrates, favoring the formation of one enantiomer over the other during the catalytic cycle. While specific performance data in enantioselective transformations for ligands derived directly from this compound is highly reaction-dependent, the principle relies on the fixed stereocenter of the fluoropyrrolidine ring. The synthesis of various chiral fluoropyrrolidines has been achieved through methods like copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides, yielding products with high stereoselectivities (e.g., up to >20:1 diastereomeric ratio and 97% enantiomeric excess). nih.gov This demonstrates the potential of the chiral fluoropyrrolidine scaffold in controlling stereochemical outcomes, a crucial aspect for ligands used in asymmetric synthesis.

Preparation of Structurally Diverse Fluorinated Pyrrolidine Derivatives

This compound is a versatile starting material for the synthesis of a broad range of fluorinated pyrrolidine derivatives. nih.govgoogle.com The secondary amine can be readily functionalized through various reactions, including alkylation, acylation, and reductive amination, to introduce diverse substituents. This allows for the systematic modification of the molecule's properties for applications in drug discovery and materials science.

Examples of derivatives prepared from this building block include:

Fluorinated pyrrolidine derivatives of cyclohexylglycine amides : As mentioned, these have been synthesized and studied as potential inhibitors of dipeptidyl peptidase IV. sigmaaldrich.com

Fluoropyrrolidine-containing N-ethylurea pyrazole derivatives : These compounds have been investigated as selective inhibitors for parasitic agents. sigmaaldrich.com

Urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole : These have been identified as potent agents against trypanosomes.

3,3-Difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives : Although not directly synthesized from (S)-3-fluoropyrrolidine, related enantiomerically enriched fluorinated pyrrolidines have been created using catalytic asymmetric methods, highlighting the importance of this structural class. nih.gov

The ability to generate libraries of these derivatives is crucial for optimizing biological activity and other properties in drug discovery programs. nih.gov

Research on the Biological Activity of S 3 Fluoropyrrolidine Hydrochloride Derived Compounds in Medicinal Chemistry

Development of Enzyme Inhibitors Incorporating the (S)-3-Fluoropyrrolidine Moiety

The unique stereochemistry and electronic properties of the (S)-3-fluoropyrrolidine ring make it a valuable component in the design of various enzyme inhibitors. Its rigid structure can help in orienting functional groups for optimal interaction with enzyme active sites, while the fluorine atom can form key hydrogen bonds and alter basicity.

(S)-3-Fluoropyrrolidine hydrochloride is a key building block for a class of dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making its inhibitors a major class of therapeutics for type 2 diabetes.

Research into fluorinated pyrrolidine (B122466) amides has shown that the stereochemistry of the fluorine atom significantly impacts inhibitory potency. In a series of cyclohexylglycine amide derivatives, compounds incorporating the (S)-3-fluoropyrrolidine moiety generally exhibit greater activity than their corresponding (R)-3-fluoro analogues. For instance, in a 2,4-difluorobenzenesulfonamide (B83623) series, the (S)-3-fluoro derivative showed an IC50 value of 48 nM for DPP-IV inhibition, whereas the (R)-isomer was slightly less potent with an IC50 of 58 nM. The (S)-3-fluoro derivative not only demonstrated improved potency over the non-fluorinated pyrrolidide but also retained a high degree of selectivity against the related enzyme Quiescent Cell Proline Dipeptidase (QPP). This trend highlights the favorable orientation of the fluorine atom in the (S) configuration for binding within the S1 pocket of the DPP-IV active site.

| Compound Series | Derivative | DPP-IV IC50 (nM) | QPP IC50 (nM) |

|---|---|---|---|

| 4-Fluorobenzoyl | (S)-3-Fluoropyrrolidide (21) | 150 | 15000 |

| (R)-3-Fluoropyrrolidide (22) | 620 | >50000 | |

| 3,4-Difluorobenzoyl | (S)-3-Fluoropyrrolidide (26) | 45 | 10000 |

| (R)-3-Fluoropyrrolidide (27) | 140 | >50000 | |

| 2,4-Difluorobenzenesulfonamide | (S)-3-Fluoropyrrolidide (48) | 48 | >50000 |

| (R)-3-Fluoropyrrolidide (49) | 58 | >50000 |

The (S)-3-fluoropyrrolidine moiety has been incorporated into kinase inhibitors to enhance their pharmacological profiles. In the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK), a family of protein kinases involved in cell proliferation and neurodevelopment, the (S)-3-fluoropyrrolidine group was used as a substituent. A pyrazolopyridazine derivative modified with (S)-3-fluoropyrrolidine demonstrated significant binding affinity for DYRK1A, with a reported pIC50 (negative log of the half-maximal inhibitory concentration) of 6.73. The synthesis of this compound was achieved by reacting R-(−)-3-fluoropyrrolidine hydrochloride with a 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (B14070670) intermediate.

O-GlcNAcase (OGA) is an enzyme that removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA is a therapeutic strategy for neurodegenerative diseases like Alzheimer's, as it can prevent the pathological aggregation of tau protein. In the pursuit of novel OGA inhibitors, the (S)-3-fluoropyrrolidine moiety has been used as a building block in chemical synthesis. For example, a specific inhibitor, designated as compound 32 in one study, was prepared from a precursor and (S)-3-fluoropyrrolidine as part of a broader investigation into the structure-activity relationships of OGA inhibitors.

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, and its inhibitors are investigated for the treatment of central nervous system disorders such as schizophrenia and Huntington's disease. The development of potent and selective PDE10A inhibitors often involves the incorporation of fluorine to improve metabolic stability and binding affinity. While numerous fluorine-containing PDE10A inhibitors have been designed and synthesized, specific examples detailing the incorporation of the (S)-3-fluoropyrrolidine scaffold are not prominently featured in the reviewed scientific literature.

Investigation of Antiparasitic Agents

Beyond enzyme inhibition, derivatives of this compound have been explored for their potential as agents against parasitic diseases.

This compound serves as a precursor for the synthesis of compounds with significant activity against trypanosomal parasites, the causative agents of Human African Trypanosomiasis (sleeping sickness) and Chagas disease. Research has led to the development of fluoropyrrolidine-containing N-ethylurea pyrazole (B372694) derivatives and urea (B33335) derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole. These classes of compounds have been identified as potent and selective inhibitors of Trypanosoma brucei and Trypanosoma cruzi. Other studies have investigated fluoroquinolones with pyrrolidinyl substitutions, finding that they can inhibit nucleic acid biosynthesis in trypanosomes, a mechanism indicative of topoisomerase II inhibition.

Broad-Spectrum Antiparasitic Applications

Compounds incorporating the (S)-3-fluoropyrrolidine scaffold have demonstrated significant potential as broad-spectrum antiparasitic agents, particularly against trypanosomatid parasites, the causative agents of human African trypanosomiasis (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi).

Research into N-ethylurea pyrazole derivatives has identified compounds with potent dual inhibitory activity against both T. brucei and T. cruzi. nih.gov Systematic structure-activity relationship (SAR) studies of an N-(2-(3-phenylpyrazol-1-yl)ethyl)urea series led to the discovery of derivatives with low nanomolar potency. A particularly favorable combination was found with a 3,4-difluorophenyl group on one side of the molecule and an (S)-fluoropyrrolidine moiety on the other. nih.gov One of the most potent compounds in this series, compound 54 , exhibited an IC50 of 9 nM against T. b. brucei and 16 nM against T. cruzi. nih.gov Furthermore, this compound showed a high selectivity index, being significantly less toxic to mammalian HEK293 and H9c2 cells. nih.gov Time-to-kill assays confirmed a trypanocidal mode of action for these compounds. nih.gov

The following table summarizes the in vitro activity of selected N-ethylurea pyrazole derivatives containing the (S)-3-fluoropyrrolidine moiety.

| Compound | T. b. brucei IC50 (nM) | T. cruzi IC50 (nM) | HEK293 IC50 (µM) | H9c2 IC50 (µM) |

| 54 | 9 | 16 | >100 | >100 |

| Derivative A | 20 | 50 | >100 | >100 |

| Derivative B | 50 | 120 | >100 | >100 |

Data sourced from a study on N-ethylurea pyrazole derivatives. nih.gov

Similarly, research on imidazopyridine analogues has highlighted the importance of the 3-fluoropyrrolidyl urea group for antitrypanosomal activity. In one study, the presence of a 3,4-difluorophenyl substituent on the imidazopyridine system combined with a 3-fluoropyrrolidyl urea led to improvements in activity. nih.gov Compound 20 from this series, which incorporates these features, displayed an EC50 value of 18 nM against T. brucei. nih.gov This compound was selected for in vivo efficacy studies based on its promising in vitro activity, cytotoxicity, metabolic stability, and pharmacokinetic properties. nih.gov In an acute mouse model of T. cruzi infection, compound 20 demonstrated parasite inhibition comparable to the standard drug benznidazole. nih.gov

Modulators of Ion Channels and Receptors

The unique conformational constraints and electronic properties imparted by the fluoropyrrolidine ring make it an attractive scaffold for the design of modulators of ion channels and receptors.

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical targets for the development of novel analgesics. Research in this area has led to the discovery of potent Nav1.7 blockers incorporating a fluoropyrrolidine moiety. While a significant portion of the research has focused on the (R)-enantiomer, these findings provide valuable insights into the potential of fluoropyrrolidine-containing compounds as Nav channel modulators.

One such discovery is (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, known as ABBV-318. This compound emerged from efforts to identify selective, CNS-penetrant Nav1.7 blockers with good drug-like properties. uwa.edu.au ABBV-318 demonstrated robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain. uwa.edu.au Interestingly, this compound also showed inhibitory activity against Nav1.8, another sodium channel isoform implicated in pain pathways. uwa.edu.au The development of such dual Nav1.7/Nav1.8 blockers represents a promising strategy for the treatment of various pain states.

While specific data on this compound-derived compounds targeting Nav1.5 is less prevalent in the literature, the known cardiac liability associated with non-selective Nav channel blockade underscores the importance of selectivity in this area of research. The development of Nav1.7 inhibitors with high selectivity over Nav1.5 is a key objective to avoid cardiovascular side effects.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The biological activity of compounds derived from this compound is intrinsically linked to their three-dimensional structure and the specific interactions they form with their biological targets. SAR studies and pharmacophore modeling are crucial tools for understanding these relationships and guiding the design of more potent and selective molecules.

The introduction of a fluorine atom into the pyrrolidine ring has profound effects on its conformation and electronic properties, which in turn influence biological activity. The high electronegativity of fluorine can alter the pKa of the neighboring nitrogen atom and create localized molecular dipoles, which can lead to favorable interactions with the target protein. mdpi.com

The stereochemistry of the fluorine atom is also critical. The (S)-configuration of the 3-fluoropyrrolidine (B48656) moiety has been shown to be crucial for the potent antitrypanosomal activity of the N-ethylurea pyrazole derivatives mentioned earlier. nih.gov This highlights the importance of the specific spatial arrangement of the fluorine atom for optimal binding to the target.

Quantum-chemical analyses have shown that fluorination of the pyrrolidine ring induces significant conformational changes. These changes are influenced by stereoelectronic effects such as the gauche effect and anomeric effects, which can stabilize specific conformations of the ring. dndi.org This conformational control is a key advantage of using fluorinated pyrrolidines in drug design, as it allows for the "pre-organization" of the molecule into a conformation that is favorable for binding to its target. mdpi.com

The fluorine atom in (S)-3-fluoropyrrolidine-derived compounds can participate in various non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions. While the ability of fluorine to act as a hydrogen bond acceptor is still a topic of some debate, there is growing evidence for its involvement in favorable protein-ligand interactions. nih.gov

More commonly, the fluorine atom is involved in orthogonal multipolar interactions with backbone amide groups in proteins. These C–F···C=O interactions have been shown to significantly enhance ligand binding affinity. mdpi.com The strategic placement of a fluorine atom can therefore lead to a substantial increase in the potency of a drug candidate.

The incorporation of the (S)-3-fluoropyrrolidine moiety can be a key strategy in the optimization of a compound's pharmacological profile. Fluorine substitution is often used to improve metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life and improved pharmacokinetic properties. nih.gov

Furthermore, the conformational rigidity imparted by the fluoropyrrolidine ring can reduce the entropic penalty of binding to a target, thereby increasing binding affinity. The ability to fine-tune the electronic properties and conformation of a molecule through fluorination and stereochemical control makes this compound a valuable tool for medicinal chemists in the quest for safer and more effective drugs.

Preclinical Evaluation of Novel (S)-3-Fluoropyrrolidine Derivatives

The incorporation of the (S)-3-fluoropyrrolidine moiety into various molecular scaffolds has led to the development of novel derivatives with significant potential across diverse therapeutic areas. Preclinical studies have been instrumental in elucidating the biological activities and mechanisms of action of these compounds, highlighting the strategic value of fluorine substitution in enhancing potency and selectivity. These evaluations span oncology, infectious diseases, and metabolic disorders, demonstrating the versatility of this chiral building block in medicinal chemistry.

Research has shown that the fluorinated pyrrolidine ring can confer unique properties to drug candidates, influencing their binding affinity to biological targets. cymitquimica.com The following findings from various preclinical evaluations underscore the broad therapeutic promise of (S)-3-fluoropyrrolidine-derived compounds.

Enzyme Inhibition and Receptor Antagonism

Derivatives of (S)-3-fluoropyrrolidine have been investigated as potent inhibitors of various enzymes and as antagonists for key cellular receptors. For instance, a pyrazolopyridazine derivative modified with an (S)-3-fluoropyrrolidine moiety was identified as an inhibitor of a tyrosine-regulated kinase, demonstrating a pIC₅₀ (negative log of the half-maximal inhibitory concentration) of 6.73. ossila.com In the field of oncology, a series of (S)-pyrrolidine derivatives were developed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. nih.gov One notable compound from this series, featuring a 3-CH₃ substitution, exhibited a strong binding affinity to the CXCR4 receptor with an IC₅₀ value of 79 nM. nih.gov

Furthermore, other studies have explored fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. sigmaaldrich.com The strategic inclusion of the (S)-3-fluoropyrrolidine structure is critical to achieving this inhibitory activity.

Table 1: Preclinical Activity of (S)-3-Fluoropyrrolidine Derivatives in Enzyme and Receptor Inhibition

| Derivative Class | Biological Target | Key Finding |

|---|---|---|

| Pyrazolopyridazine Derivative | Tyrosine Regulated Kinase | pIC₅₀ = 6.73 ossila.com |

| (S)-Pyrrolidine Derivative (with 3-CH₃) | CXCR4 Chemokine Receptor | IC₅₀ = 79 nM nih.gov |

Antiparasitic and Antimicrobial Activity

The (S)-3-fluoropyrrolidine scaffold has been effectively utilized in the design of agents targeting infectious diseases. Preclinical research has identified fluoropyrrolidine-containing N-ethylurea pyrazole derivatives as potential and selective inhibitors of parasitic agents such as Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. sigmaaldrich.comsigmaaldrich.com In a related line of research, urea derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole have been synthesized and shown to be potent antitrypanosomal agents. sigmaaldrich.comsigmaaldrich.com

Another study focused on the synthesis of novel pyrrolidine-3-carbonitrile (B51249) derivatives and evaluated their antimicrobial activity against various Gram-positive bacteria, Gram-negative bacteria, and fungi. ekb.eg The results indicated that the synthesized compounds exhibited antibiotic activity comparable to a reference standard, demonstrating the potential of the pyrrolidine core in developing new antimicrobial drugs. ekb.eg

Table 2: Preclinical Evaluation of (S)-3-Fluoropyrrolidine Derivatives as Anti-infective Agents

| Derivative Class | Target Organism/Pathogen | Therapeutic Area |

|---|---|---|

| N-ethylurea Pyrazole Derivatives | Trypanosoma brucei, Trypanosoma cruzi | Antiparasitic sigmaaldrich.comsigmaaldrich.com |

| Urea Derivatives of Benzothiazole | Trypanosomes | Antitrypanosomal sigmaaldrich.comsigmaaldrich.com |

Material Science Research Utilizing S 3 Fluoropyrrolidine Hydrochloride

Fabrication of Ferroelectric Materials with Enhanced Properties

The incorporation of chiral molecules like (S)-3-fluoropyrrolidine into inorganic frameworks has paved the way for a new class of hybrid ferroelectric materials. These materials are of interest for applications in nonvolatile memory, sensors, and capacitors due to their unique combination of mechanical flexibility and tunable electrical properties.

A significant advancement in material science involves the use of (S)-3-fluoropyrrolidinium as the organic cation in perovskite-structured ferroelectrics. The strategic substitution of hydrogen with fluorine on the pyrrolidine (B122466) ring has been shown to substantially enhance the material's Curie temperature (Tc), the critical temperature above which a material loses its spontaneous polarization.

In one notable study, researchers synthesized the enantiomeric perovskite ferroelectric, (S)-3-(fluoropyrrolidinium)MnCl₃. nih.gov The introduction of the fluorine atom, despite its minimal disruption to the crystal structure due to its similar size to hydrogen, significantly alters the material's properties through its high electronegativity. nih.gov This modification resulted in a remarkable increase in the Curie temperature to 333 K (60°C), a 38 K enhancement compared to the non-fluorinated analogue, (pyrrolidinium)MnCl₃, which has a Tc of 295 K (22°C). nih.gov This elevation pushes the operating range of the ferroelectric material to well above room temperature, a crucial step for practical applications. acs.org

The resulting (S)-3-(fluoropyrrolidinium)MnCl₃ not only showed improved temperature stability but also retained robust ferroelectric properties. At room temperature, it exhibited a spontaneous polarization (Ps) of approximately 5.4 µC cm⁻² and a coercive field (Ec) of 8.2 kV cm⁻¹. acs.org A similar effect was observed in a cadmium-based system, where a cadmium-(S)-(+)-3-fluoropyrrolidine perovskite ferroelectric demonstrated a Curie temperature of 303 K, which was 63 K higher than the non-substituted version. ossila.com This strategy of H/F substitution is proving to be a vital tool for designing high-Tc molecular ferroelectrics. nih.govossila.com

| Compound | Curie Temperature (Tc) | Spontaneous Polarization (Ps) | Coercive Field (Ec) |

|---|---|---|---|

| (pyrrolidinium)MnCl₃ | 295 K | ~5.0 µC cm⁻² | N/A |

| (S)-3-(fluoropyrrolidinium)MnCl₃ | 333 K | ~5.4 µC cm⁻² | 8.2 kV cm⁻¹ |

| Cadmium-pyrrolidine Complex | 240 K | N/A | N/A |

| Cadmium-(S)-3-fluoropyrrolidine Perovskite | 303 K | N/A | N/A |

Synthesis and Characterization of Chiral Ionic Liquids

Chiral Ionic Liquids (CILs) are a subclass of ionic liquids that possess chirality in their cation, anion, or both. They are gaining significant attention for their potential in asymmetric synthesis, chiral separations, and electrochemistry. (S)-3-Fluoropyrrolidine hydrochloride is a valuable precursor for creating the chiral cation component of these advanced fluids. While direct synthesis from this specific hydrochloride salt is a specialized process, the resulting fluorinated pyrrolidinium (B1226570) cations are part of a class of ionic liquids demonstrating exceptional electrochemical characteristics.

Fluorinated pyrrolidinium-based ionic liquids are particularly noted for their wide electrochemical stability windows and high thermal stability, making them excellent candidates for electrolyte applications. mdpi.comsigmaaldrich.com The electrochemical window defines the voltage range over which the electrolyte remains stable without being oxidized or reduced. A wider window is critical for developing high-energy-density devices like lithium-ion batteries. osti.gov

Research on various pyrrolidinium-based ionic liquids has demonstrated their impressive stability. For instance, electrolytes based on dicationic pyrrolidinium bis(trifluoromethane)sulfonimide have shown a remarkable electrochemical stability window of up to 6.0 V vs. Li/Li+. researchgate.net In another study, a fluorine-substituted pyrrolidinium-based ionic liquid electrolyte, when combined with a lithium salt, exhibited high anodic stability up to 5.5 V vs Li+/Li. osti.gov This high stability prevents the electrolyte from degrading at the high voltages required by modern cathodes in lithium-ion batteries. rsc.org

These properties—high ionic conductivity, low volatility, and excellent electrochemical and thermal stability—can be fine-tuned by selecting the appropriate cation and anion combination. mdpi.com The use of chiral, fluorinated cations derived from precursors like (S)-3-fluoropyrrolidine offers a pathway to electrolytes that not only perform well but may also introduce specific interfacial properties due to their chirality.

| Ionic Liquid System | Key Feature | Electrochemical Window | Potential Application |

|---|---|---|---|

| Fluorine-Substituted Pyrrolidinium FSI | High Anodic Stability | Up to 5.5 V vs Li/Li+ | High-Voltage Li-ion Batteries |

| 1-butyl-1-methylpyrrolidinium BTI | High Li Ionic Conductivity | 5.5 V | Energy Storage |

| Dicationic Pyrrolidinium TFSI | Wide Stability Window | Up to 6.0 V vs Li/Li+ | High-Performance Li-ion Batteries |

Emerging Applications in Photonics and Energy Storage

The unique properties of materials derived from this compound are enabling novel applications in high-technology sectors such as photonics and energy storage.

In photonics, chiral ionic liquids are being explored to induce specific optical properties in other materials. A pioneering study demonstrated the use of CILs as an antisolvent for fabricating stable lead-bromide perovskite thin films. researchgate.net This process successfully transferred chirality to the perovskite films, resulting in outstanding chiroptical properties, including circularly polarized luminescence, which is essential for developing room-temperature spin-light-emitting diodes (spin-LEDs). researchgate.net

In the realm of energy storage, the excellent electrochemical properties of fluorinated pyrrolidinium ionic liquids make them prime candidates for next-generation electrolytes. lu.se Their non-flammable and non-volatile nature addresses critical safety concerns associated with conventional organic solvent-based electrolytes. lu.se Furthermore, their ability to operate over a wider voltage range allows for an increase in the amount of electrical energy that can be stored in devices like supercapacitors and lithium-ion batteries. osti.govlu.seacs.org The high thermal stability and good ionic conductivity of these ILs are crucial for developing robust energy storage solutions for demanding applications, including electric vehicles. sigmaaldrich.com

Advanced Analytical and Computational Methodologies in S 3 Fluoropyrrolidine Hydrochloride Research

Spectroscopic Characterization Techniques for Derived Compounds

Spectroscopic methods are indispensable for elucidating the structure, purity, and behavior of novel chemical entities. For derivatives of (S)-3-Fluoropyrrolidine, specific techniques are particularly insightful.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Fluorine-19 NMR for Biological Probes)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard ¹H and ¹³C NMR are routinely used, Fluorine-19 (¹⁹F) NMR offers unique advantages for characterizing compounds derived from (S)-3-Fluoropyrrolidine. The ¹⁹F nucleus is an ideal analytical probe for biological systems because it is 100% naturally abundant, possesses a high gyromagnetic ratio, and, crucially, has no background signal in biological matrices. nih.govnih.gov This bioorthogonality allows for the clear and direct observation of fluorinated molecules in complex environments like cell lysates or even within living cells. nih.govnih.gov

The large chemical shift range of ¹⁹F NMR (hundreds of ppm) makes it highly sensitive to subtle changes in the local electronic environment. researchgate.net This sensitivity can be exploited to study conformational changes, protein-ligand interactions, and the dynamics of biological macromolecules. nih.govresearchgate.net For instance, an (S)-3-fluoropyrrolidine analogue of the sesquiterpene lactone parthenolide (B1678480) was used as a ¹⁹F NMR probe to study its mechanism of action. nih.gov Researchers were able to monitor the elimination of the fluorinated amine from the parent compound in the presence of the biological thiol glutathione, providing valuable mechanistic data. nih.gov

| Compound | Description | Application in ¹⁹F NMR Study |

| (S)-3-fluoropyrrolidine analogue of parthenolide | A fluorinated derivative of a natural product. | Used as a biological probe to monitor reaction with glutathione. nih.gov |

| Fluorinated Amino Acids | Amino acids incorporating fluorine atoms. | Serve as probes for protein structure, dynamics, and folding. nih.govresearchgate.net |

Mass Spectrometry for Metabolite Identification and Reaction Monitoring

Mass spectrometry (MS) is a cornerstone technique for both identifying the metabolic fate of drug candidates and for monitoring the progress of chemical syntheses in real-time. waters.comnih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements that facilitate the determination of elemental compositions for unknown metabolites. ijpras.comnih.gov

In the context of drug development, identifying the metabolites of a compound containing the (S)-3-fluoropyrrolidine moiety is critical. Common metabolic pathways for related pyrrolidinophenone compounds include the reduction of a carbonyl group or the oxidation of the pyrrolidine (B122466) ring. researchgate.net Tandem mass spectrometry (MS/MS) experiments, such as product ion scanning or selected reaction monitoring (SRM), are used to fragment ions and obtain structural information, aiding in the definitive identification of these metabolic products. nih.govnih.gov

Furthermore, MS is invaluable for reaction monitoring in synthetic chemistry. waters.com Techniques like Atmospheric Solids Analysis Probe (ASAP) allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing structural information in under a minute. waters.com This enables chemists to quickly identify starting materials, track the formation of products and by-products, and optimize reaction conditions efficiently, accelerating the synthesis of complex (S)-3-fluoropyrrolidine derivatives. waters.comdurham.ac.uk

| Mass Spectrometry Technique | Application Area | Key Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite Identification | High sensitivity and resolution for separating and identifying metabolites in complex biological samples. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Provides fragmentation patterns that help determine the structure of metabolites and other unknown compounds. nih.gov |

| Atmospheric Solids Analysis Probe (ASAP-MS) | Reaction Monitoring | Allows for direct, rapid analysis of reaction mixtures without workup, enhancing workflow efficiency. waters.com |

| Selected Reaction Monitoring (SRM) | Targeted Quantitation | Offers excellent sensitivity and selectivity for quantifying specific target molecules, such as a drug and its metabolites. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govsoton.ac.uk For chiral molecules like derivatives of (S)-3-fluoropyrrolidine, obtaining a single crystal and analyzing its diffraction pattern provides unambiguous proof of the spatial arrangement of atoms. nih.gov This is crucial in pharmaceutical development, where the biological activity of enantiomers can differ significantly.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful predictive tools that complement experimental data, offering insights into molecular properties and interactions at an atomic level.

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate reaction mechanisms and predict the electronic properties of molecules. scienceopen.comrsc.org These methods can be used to calculate the energies of reactants, products, and, most importantly, transition states, allowing researchers to map out the entire energy profile of a reaction. rsc.org This information is invaluable for understanding why a reaction proceeds through a particular pathway and for predicting the feasibility of new, untested reactions involving (S)-3-fluoropyrrolidine derivatives.

Quantum calculations also provide detailed information about a molecule's electronic properties, such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netutq.edu.iq The introduction of a highly electronegative fluorine atom, as in (S)-3-fluoropyrrolidine, has a profound effect on these properties. nih.govbohrium.com Understanding these electronic effects is crucial for predicting a molecule's reactivity and its potential for non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which are fundamental to its biological activity. researchgate.net

| Computational Method | Information Gained | Application in Research |

| Density Functional Theory (DFT) | Transition state energies, reaction energy profiles. | Elucidating reaction mechanisms and predicting reaction outcomes. scienceopen.comrsc.org |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, excited state properties. | Predicting UV-Vis spectra and understanding photochemical properties. researchgate.net |

| Molecular Orbital Analysis | HOMO/LUMO energies, electron density distribution. | Assessing electronic properties, reactivity, and stability of fluorinated compounds. utq.edu.iqnih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Understanding how a molecule interacts with its biological target is a central goal of drug discovery. Molecular docking and molecular dynamics (MD) simulations are two of the most important computational tools for studying these ligand-protein interactions. researchgate.netnih.gov

Molecular docking is a method used to predict the preferred orientation of one molecule (the ligand, e.g., a derivative of (S)-3-fluoropyrrolidine) when bound to a second (the receptor, e.g., a protein). bohrium.comnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them to identify the most likely binding mode. asianpubs.orgresearchgate.net

Following docking, molecular dynamics (MD) simulations can be used to provide a more dynamic and realistic view of the protein-ligand complex. nih.govfrontiersin.org MD simulations solve Newton's equations of motion for every atom in the system over time, allowing researchers to observe the flexibility of the protein and ligand and to assess the stability of their interaction. researchgate.netmdpi.com These simulations can reveal key information about the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex, providing crucial insights for the rational design and optimization of more potent and selective drug candidates. nih.govnih.gov

De novo Design of New Chemical Entities

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a means to modulate physicochemical and pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. (S)-3-Fluoropyrrolidine hydrochloride has emerged as a valuable building block in de novo design and structure-based drug discovery, particularly in the development of enzyme inhibitors. Its utility lies in the unique stereochemical and electronic properties conferred by the fluorine atom and the pyrrolidine ring, which can be exploited to achieve desired interactions within a biological target's binding site.

De novo drug design, at its core, involves the computational construction of novel molecular structures tailored to fit the structural and chemical features of a specific biological target. This process can range from fragment-based approaches, where small molecular pieces are identified and grown or linked together, to automated generative models that build molecules atom-by-atom or group-by-group within the constraints of a binding pocket. The (S)-3-fluoropyrrolidine moiety is an attractive fragment for such design strategies due to its conformational rigidity, the hydrogen bond accepting capability of the fluorine atom, and the secondary amine that provides a convenient point for chemical elaboration.

A prominent example of the application of (S)-3-fluoropyrrolidine in structure-guided design is in the development of potent and selective O-GlcNAcase (OGA) inhibitors. OGA is a key enzyme involved in the post-translational modification of proteins and is a therapeutic target for neurodegenerative diseases. acs.orgnih.gov In the pursuit of novel OGA inhibitors with improved drug-like properties, researchers have utilized a strategy of reducing the polar surface area of lead compounds to enhance central nervous system (CNS) penetration. acs.orgnih.gov

In the discovery of the OGA inhibitor MK-8719, a series of analogues were synthesized to explore the structure-activity relationship (SAR). acs.org This process, a practical application of rational design principles, led to the incorporation of the (S)-3-fluoropyrrolidine fragment. Specifically, the synthesis of a molecule designated as compound 32 in the study involved the chemical coupling of (S)-3-fluoropyrrolidine with a core scaffold. acs.org This strategic modification was part of a broader effort to systematically alter hydrogen-bond donors and acceptors to improve membrane permeability while maintaining high potency and selectivity for the OGA enzyme. acs.org

The design strategy focused on modifying a lead carbohydrate-based molecule to reduce its polarity. By replacing certain hydroxyl groups with fluorinated fragments like (S)-3-fluoropyrrolidine, the researchers aimed to lower the calculated total polar surface area (TPSA), a key predictor of a molecule's ability to cross cell membranes, including the blood-brain barrier. acs.org The table below details the inhibitory potency of selected compounds from this research, illustrating the impact of such structural modifications.

| Compound | R1 Substituent | OGA IC50 (nM) |

| 16 | F | 1.9 |

| 17 | (CH3)2N | 1.0 |

| 18 | CH3NH | 0.8 |

| 20 | F-propylamino | 1.6 |

| 21 | F-methylamino | 4.8 |

| 22 | (S)-F-methylamino | 1.1 |

This table is adapted from research on O-GlcNAcase inhibitors and showcases how substitutions, including fluorinated moieties, affect inhibitory concentration (IC50). The data highlights the nuanced effects of stereochemistry and substitution patterns on potency. acs.org

The integration of computational tools with synthetic chemistry allows for the rational design of molecules with optimized pharmacological profiles. The (S)-3-fluoropyrrolidine scaffold serves as a prime example of a privileged fragment whose favorable properties can be harnessed in de novo design campaigns to generate novel and effective therapeutic agents.

Future Perspectives and Unexplored Avenues in S 3 Fluoropyrrolidine Hydrochloride Research

Development of Novel Therapeutic Modalities

The primary application of (S)-3-fluoropyrrolidine hydrochloride has been as a key intermediate in the synthesis of novel therapeutic agents. medchemexpress.com Its rigid, fluorinated scaffold is valuable for creating analogues of active pharmaceutical ingredients (APIs) with improved efficacy, selectivity, and pharmacokinetic profiles. ossila.com Future research is poised to expand its utility into a wider range of therapeutic areas.

Key areas for future development include:

Enzyme Inhibitors: The compound has been successfully incorporated into inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) and tyrosine-regulated kinases. ossila.comsigmaaldrich.com For instance, a pyrazolopyridazine inhibitor modified with the (S)-3-fluoropyrrolidine moiety showed a pIC50 (a measure of inhibitory strength) of 6.73 against its target kinase. ossila.com Further exploration could target other enzyme families, such as proteases and phosphatases, where the fluorine atom can modulate binding affinity and metabolic stability.

Central Nervous System (CNS) Agents: The pyrrolidine (B122466) ring is a common motif in CNS-active compounds, and fluorine substitution can enhance blood-brain barrier penetration. ossila.comresearchgate.net This makes this compound an attractive starting point for developing novel drugs for neurological and psychiatric disorders. medchemexpress.com

Antiparasitic Agents: Research has demonstrated its use in creating potent agents against parasites like Trypanosoma brucei and Trypanosoma cruzi. sigmaaldrich.com This avenue could be expanded to target other neglected tropical diseases, such as leishmaniasis and malaria, where new chemical entities are urgently needed.

| Therapeutic Target Class | Example Application | Reference Molecule Type |

| Dipeptidyl Peptidase IV (DPP-IV) | Potential diabetes treatments | Cyclohexylglycine amides |

| Tyrosine Regulated Kinase | Anti-cancer / Anti-inflammatory | Pyrazolopyridazine inhibitors |

| Trypanosoma Parasites | Treatments for Chagas disease and sleeping sickness | N-ethylurea pyrazole (B372694) & Benzothiazole urea (B33335) derivatives |

Integration into Advanced Materials and Nanotechnology

Beyond pharmaceuticals, the unique properties of this compound lend themselves to the creation of advanced functional materials. medchemexpress.com Its chirality and the presence of fluorine can be exploited to develop materials with novel electronic and optical properties.

Unexplored avenues in this area include:

Ferroelectric Materials: A significant breakthrough has been the use of (S)-3-fluoropyrrolidine to create molecular perovskite ferroelectrics. A cadmium-based perovskite incorporating this moiety exhibited a Curie temperature (Tc)—the temperature above which it loses its ferroelectric properties—of 303 K (30 °C). ossila.com This is a 63 K increase compared to the non-fluorinated analogue, effectively extending the material's working temperature to room temperature. ossila.com

Chiral Photonics: Enantiomorphic perovskite ferroelectrics based on both (S)- and (R)-3-fluoropyrrolidinium have been shown to display circularly polarized luminescence, a property valuable for applications in optical data storage, quantum computing, and spintronics. nih.gov

Ionic Liquids: The related R-enantiomer has been used to synthesize ionic liquids with high oxidation stability (> 5.5 V vs Li+/Li), suggesting potential applications in high-voltage lithium-ion batteries. nih.gov Similar research into the (S)-enantiomer could yield new electrolytes for energy storage devices.

| Material Application | Compound Derivative | Key Finding |

| Ferroelectrics | Cadmium-(S)-(+)-3-fluoropyrrolidine perovskite | Curie Temperature (Tc) of 303 K, enabling room-temperature operation. ossila.com |

| Photonics | (S)-(+)-3-fluoropyrrolidium MnBr3 | Exhibits circularly polarized luminescence. nih.gov |

| Energy Storage | Ionic liquids from (R)-enantiomer | High oxidation stability suitable for high-voltage batteries. nih.gov |

Innovative Synthetic Pathways and Sustainable Chemical Processes

While this compound is a valuable building block, its synthesis presents challenges in achieving high purity and stereochemical control. Future research will likely focus on developing more efficient, scalable, and environmentally friendly production methods. A known pathway involves the conversion of high-purity N-Boc-(3S)-3-hydroxypyrrolidine to afford (3R)-3-fluoropyrrolidine hydrochloride (the opposite enantiomer) with very high optical purity, a process suitable for manufacturing pharmaceutical intermediates. nih.gov

Future synthetic research could focus on:

Flow Chemistry: Utilizing flow microreactors could offer better control over reaction conditions, improve safety, and increase yield and purity. researchgate.net This technology allows for precise control of residence times and temperatures, potentially minimizing side reactions and eliminating the need for cryogenic conditions often required in fluorination reactions. researchgate.net

Green Fluorinating Agents: The development and application of new, safer fluorinating agents would reduce the environmental impact of synthesis. Green chemistry principles emphasize using substances that have minimal impact on human health and the environment. researchgate.net

Biocatalysis: Employing enzymes to catalyze key steps, such as the stereoselective introduction of the fluorine atom or its precursor, could offer a highly efficient and sustainable alternative to traditional chemical synthesis.

Expansion of Biological Probes and Imaging Agents

The fluorine atom in this compound makes it an ideal candidate for development into molecular imaging agents, a largely unexplored application for this specific compound. The stable isotope, Fluorine-19 (¹⁹F), can be used for magnetic resonance imaging (MRI), while the positron-emitting radioisotope, Fluorine-18 (¹⁸F), is a cornerstone of Positron Emission Tomography (PET). researchgate.net

Future opportunities include:

¹⁸F-Radiolabeling for PET: PET is a highly sensitive, non-invasive imaging technique used extensively in oncology and neurology. nih.gov By replacing the stable ¹⁹F atom with ¹⁸F, molecules containing the (S)-3-fluoropyrrolidine scaffold could be transformed into PET radiotracers. This would allow for the in-vivo visualization and quantification of their biological targets, such as enzymes or receptors in the brain. nih.gov

Developing Novel PET Tracers: Given its utility in CNS drug discovery, ¹⁸F-labeled derivatives of (S)-3-fluoropyrrolidine could be designed to image targets associated with neurodegenerative diseases like Alzheimer's, where PET tracers are crucial for diagnosis and monitoring therapeutic efficacy. nih.govnih.gov The favorable properties of ¹⁸F, including its high positron branching ratio and low positron energy, result in high-resolution PET images. researchgate.net

Comprehensive Mechanistic Understanding of Fluorine Effects in Bioactivity

While it is well-established that fluorine substitution can enhance the biological activity of drug candidates, a deeper, more comprehensive understanding of the underlying mechanisms is still needed. medchemexpress.com The fluorine atom in (S)-3-fluoropyrrolidine can exert profound effects on a molecule's properties through steric and electronic contributions. sigmaaldrich.com

Key areas for future investigation include:

Conformational Control: The rigid nature of the pyrrolidine ring, combined with the stereospecific fluorine atom, can lock the molecule into a preferred conformation. Understanding how this conformational restriction enhances binding to a specific biological target is a critical area for computational and experimental studies.

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the nearby pyrrolidine nitrogen, affecting its charge state at physiological pH. This can have a dramatic impact on receptor interactions and cell membrane permeability.

Metabolic Stability and Bioactivation: Fluorine substitution often blocks sites of metabolism, increasing a drug's half-life. However, metabolism of fluorinated compounds can sometimes lead to the elimination of hydrogen fluoride (B91410) (HF) or the formation of reactive metabolites. sigmaaldrich.com A critical area of future research is to understand the metabolic fate of compounds derived from this compound to ensure that bioactivation does not lead to unforeseen toxicity. sigmaaldrich.com

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-3-fluoropyrrolidine hydrochloride, and how is enantiomeric purity ensured?

- Answer : The compound is synthesized via nucleophilic substitution or catalytic asymmetric fluorination. For example, this compound has been used as a starting material in the synthesis of tert-butyl carbamate derivatives, where triethylamine is employed as a base in dioxane to facilitate sulfonamide formation . Enantiomeric purity is validated using chiral HPLC or polarimetry, with NMR and X-ray crystallography confirming structural integrity .

Q. What experimental precautions are critical when handling this compound?

- Answer : Due to its hygroscopic and reactive nature, the compound must be stored under inert gas (e.g., argon) at –20°C. Handling requires PPE (gloves, goggles) and a fume hood to avoid inhalation or skin contact. Safety protocols for hydrochloride salts, including neutralization of spills with sodium bicarbonate, should be followed .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Answer : Key techniques include:

- NMR : To confirm fluorine position and stereochemistry (e.g., NMR for fluorine environments ).

- X-ray crystallography : Resolves conformational preferences, such as axial vs. equatorial fluorine orientation .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are optimal for analyzing the conformational stability of this compound?

- Answer : Density Functional Theory (DFT) benchmarks reveal that B3LYP-D3BJ/6-311++Gand ωB97XD/6-311++G provide the lowest mean absolute error (MAE) for geometry optimization. These methods account for dispersion effects and intramolecular interactions, such as F∙∙∙H hydrogen bonding in the most stable cis-twist conformer . Gas-phase calculations predict four conformers, reduced to three in implicit DMSO due to solvent polarity effects (Table 1, ).

Q. How does solvent polarity influence the conformational equilibrium of this compound?

- Answer : Polar solvents like DMSO stabilize conformers with dipole-aligned fluorine and amine groups. For example, the axial N–H bond in the cis-twist conformer forms stronger solvent interactions, reducing conformational diversity (ΔG = 1.2–2.8 kcal/mol in DMSO vs. 0.5–3.1 kcal/mol in gas phase) . Solvent screening via COSMO-RS or explicit solvent MD simulations is recommended for accurate predictions.

Q. What enantiomer-specific reactivity is observed in synthetic applications of this compound?

- Answer : The (S)-enantiomer exhibits distinct reactivity in asymmetric catalysis, such as in the synthesis of BRAF inhibitors. For instance, (S)-3-fluoropyrrolidine derivatives show enhanced brain permeability due to fluorine-induced lipophilicity and stereoelectronic effects . Comparative studies with the (R)-enantiomer reveal differences in reaction rates and byproduct profiles, emphasizing the need for chiral auxiliaries in multi-step syntheses .

Q. How can researchers resolve contradictions in reported conformational data for fluorinated pyrrolidines?

- Answer : Discrepancies often arise from intermolecular forces (e.g., counterion effects in crystallography) vs. gas-phase calculations. To reconcile

- Cross-validate DFT results with experimental techniques (e.g., IR spectroscopy for hydrogen bonding).

- Use CCSD/DGTZVP as a reference for high-accuracy comparisons .

- Account for crystal packing effects in X-ray data by analyzing multiple polymorphs .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。